molecular formula C19H22N2O B5818298 2,4-dimethyl-N-[2-(pyrrolidin-1-yl)phenyl]benzamide

2,4-dimethyl-N-[2-(pyrrolidin-1-yl)phenyl]benzamide

Cat. No.: B5818298
M. Wt: 294.4 g/mol
InChI Key: GYLOUYGGMKXJIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-dimethyl-N-[2-(pyrrolidin-1-yl)phenyl]benzamide is a synthetic organic compound that features a benzamide core with two methyl groups at positions 2 and 4, and a pyrrolidinyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-N-[2-(pyrrolidin-1-yl)phenyl]benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2,4-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with aniline to yield 2,4-dimethyl-N-phenylbenzamide.

    Introduction of the Pyrrolidinyl Group: The phenyl ring of the benzamide is then functionalized with a pyrrolidinyl group. This can be achieved through a nucleophilic aromatic substitution reaction, where the phenyl ring is treated with pyrrolidine in the presence of a suitable base, such as potassium carbonate, under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,4-dimethyl-N-[2-(pyrrolidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids.

    Reduction: The benzamide group can be reduced to form the corresponding amine.

    Substitution: The pyrrolidinyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: 2,4-dicarboxy-N-[2-(pyrrolidin-1-yl)phenyl]benzamide.

    Reduction: 2,4-dimethyl-N-[2-(pyrrolidin-1-yl)phenyl]benzylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-dimethyl-N-[2-(pyrrolidin-1-yl)phenyl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a scaffold for designing new drugs due to its potential biological activity.

    Biological Studies: The compound can be used to study the interaction of benzamide derivatives with biological targets.

    Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2,4-dimethyl-N-[2-(pyrrolidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinyl group can enhance binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2,4-dimethyl-N-phenylbenzamide: Lacks the pyrrolidinyl group, which may result in different biological activity.

    N-[2-(pyrrolidin-1-yl)phenyl]benzamide: Lacks the methyl groups, which can affect its chemical reactivity and biological properties.

    2,4-dimethyl-N-[2-(pyrrolidin-1-yl)phenyl]acetamide: Similar structure but with an acetamide group instead of a benzamide group.

Uniqueness

2,4-dimethyl-N-[2-(pyrrolidin-1-yl)phenyl]benzamide is unique due to the presence of both the 2,4-dimethyl substitution on the benzamide core and the pyrrolidinyl group on the phenyl ring. This combination can result in distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2,4-dimethyl-N-(2-pyrrolidin-1-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c1-14-9-10-16(15(2)13-14)19(22)20-17-7-3-4-8-18(17)21-11-5-6-12-21/h3-4,7-10,13H,5-6,11-12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYLOUYGGMKXJIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2N3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.